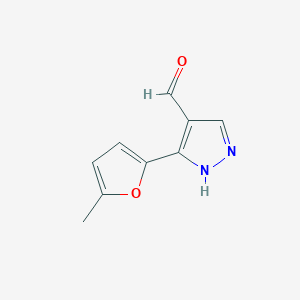

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde

概要

説明

3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a furan ring and an aldehyde group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-furylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired aldehyde . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions

3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(5-Methyl-2-furyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(5-Methyl-2-furyl)-1H-pyrazole-4-methanol.

Substitution: Halogenated derivatives of the furan ring.

科学的研究の応用

Biological Activities

Research indicates that 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde exhibits several promising biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kendre et al. highlighted the synthesis of various pyrazoles including this compound via microwave-assisted methods. The synthesized compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli, with notable results indicating effective inhibition at specific concentrations .

| Compound | Activity | Concentration Tested | Result |

|---|---|---|---|

| This compound | Antimicrobial | 50 µg/well | Effective against both strains |

Case Study 2: Anti-inflammatory Potential

In another study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain modifications to the pyrazole ring enhanced its efficacy compared to standard anti-inflammatory drugs like diclofenac sodium .

| Modification | Inflammatory Model | Efficacy Comparison |

|---|---|---|

| Unmodified | Carrageenan-induced paw edema | Less effective |

| Modified (with aryl substitution) | Carrageenan-induced paw edema | More effective than diclofenac |

作用機序

The mechanism of action of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The furan and pyrazole rings contribute to its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

- 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carbaldehyde

- 3-(5-Methyl-2-furyl)-1H-pyrazole-4-carboxylic acid

- 3-(5-Methyl-2-furyl)-1H-pyrazole-4-methanol

Uniqueness

3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound's structure features a furan ring, which contributes to its unique properties and potential applications in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents, making it a promising candidate for further development in treating infectious diseases.

Anticancer Properties

Research has shown that this compound may possess anticancer properties . In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Specific studies reported IC50 values indicating effective doses at which the compound reduces cell viability significantly .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects . It was found to reduce levels of pro-inflammatory cytokines in various models, suggesting potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could contribute to its therapeutic profile .

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 μg/mL, the compound inhibited bacterial growth effectively, comparable to standard antibiotics like ampicillin.

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer potential, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 µM to 30 µM across different cell lines .

Case Study 3: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this pyrazole derivative using an animal model of induced inflammation. The treatment group showed a marked reduction in paw edema compared to controls, correlating with decreased levels of TNF-α and IL-6 in serum samples. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or the Vilsmeier–Haack reaction. For example, 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde intermediates (prepared via Vilsmeier–Haack formylation of pyrazolones) undergo substitution with 5-methyl-2-furanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization involves controlling stoichiometry, reaction time, and catalyst loading. Purity is often achieved via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR for confirming aldehyde (δ ~9.8–10.2 ppm) and furyl substituent signals .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the aldehyde carbonyl group .

Q. What are the stability and storage requirements for this compound?

Pyrazole-4-carbaldehydes are sensitive to light and moisture. Recommended storage includes desiccated environments (under inert gas) at –20°C in amber vials. Stability studies suggest decomposition occurs via oxidation of the aldehyde group or furan ring under prolonged exposure to oxygen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or furan rings) influence biological activity?

Substituents significantly modulate antimicrobial and anti-inflammatory properties. For instance:

- Halogenation (e.g., Cl, F) at the pyrazole 1-position enhances antibacterial activity against P. aeruginosa and S. aureus due to increased lipophilicity .

- Electron-withdrawing groups on the furan ring improve metabolic stability but may reduce solubility .

- Comparative studies show 3-(thiophen-2-yl) analogs exhibit lower potency than furyl derivatives, highlighting the furan’s role in target binding .

Q. What mechanistic insights explain contradictions in reported biological activity across studies?

Discrepancies arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .

- Stereochemical factors : E/Z isomerism in hydrazide derivatives affects target affinity .

- Solubility limitations : Poor aqueous solubility of hydrophobic derivatives may understate in vitro activity .

Q. How can this compound serve as a precursor for fused heterocycles, and what applications do these derivatives have?

The aldehyde group enables cyclocondensation reactions to synthesize fused systems:

- Pyrazolo[3,4-c]pyrazoles : Reaction with hydrazine hydrate yields antimicrobial agents .

- Thieno[2,3-c]pyrazoles : Condensation with thiophene derivatives produces antitumor candidates .

- Imidazopyrazoles : These show promise as kinase inhibitors in cancer research .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

- DFT calculations : Optimize geometry and predict electrophilic/nucleophilic sites (e.g., aldehyde carbon reactivity) .

- Molecular docking : Models interactions with bacterial enzymes (e.g., dihydrofolate reductase) or inflammatory targets (COX-2) .

- MD simulations : Assess stability of ligand–protein complexes over time .

Q. Methodological Considerations

特性

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGODRWFMKXNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429407 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006464-09-0 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。